Cas no 69945-03-5 (2,5-Furandione, 3-methoxy-)

2,5-Furandione, 3-methoxy-, is a functionalized furandione derivative characterized by the presence of a methoxy group at the 3-position of the furan ring. This compound is of interest in organic synthesis and polymer chemistry due to its reactive diene and dienophile functionalities, which facilitate Diels-Alder reactions and other cycloaddition processes. The methoxy substituent enhances its solubility in polar solvents and may influence its electronic properties, making it a versatile intermediate for fine chemicals and specialty materials. Its structural features also suggest potential applications in crosslinking agents or as a monomer for functional polymers. Handling requires standard precautions for reactive anhydrides.
2,5-Furandione, 3-methoxy- structure
2,5-Furandione, 3-methoxy- structure
Product name:2,5-Furandione, 3-methoxy-
CAS No:69945-03-5
MF:C5H4O4
MW:128.083
MDL:MFCD22378462
CID:2799486
PubChem ID:11094630

2,5-Furandione, 3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • SY248167
    • UCA94503
    • EN300-7619519
    • CS-0455031
    • methoxymaleic anhydride
    • 69945-03-5
    • 3-methoxy-furan-2,5-dione
    • 2,5-Furandione, 3-methoxy-
    • DTXSID10454893
    • 3-methoxy-2,5-furandione
    • MFCD22378462
    • 3-methoxy-2,5-dihydrofuran-2,5-dione
    • SCHEMBL2961774
    • JBTJZGIYWMHQLX-UHFFFAOYSA-N
    • AC6645
    • MDL: MFCD22378462
    • Inchi: InChI=1S/C5H4O4/c1-8-3-2-4(6)9-5(3)7/h2H,1H3
    • InChI Key: JBTJZGIYWMHQLX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 128.01095860g/mol
  • Monoisotopic Mass: 128.01095860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 52.6Ų

2,5-Furandione, 3-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY248167-1g
3-Methoxyfuran-2,5-dione
69945-03-5 ≥95%
1g
¥5050.0 2023-09-15
eNovation Chemicals LLC
D779086-1g
3-Methoxyfuran-2,5-dione
69945-03-5 95%
1g
$650 2024-07-20
Aaron
AR01HA9N-10g
2,5-Furandione, 3-methoxy-
69945-03-5 95%
10g
$5090.00 2023-12-15
Aaron
AR01HA9N-5g
2,5-Furandione, 3-methoxy-
69945-03-5 95%
5g
$3442.00 2025-02-14
1PlusChem
1P01HA1B-10g
2,5-Furandione, 3-methoxy-
69945-03-5 95%
10g
$4614.00 2024-04-21
1PlusChem
1P01HA1B-50mg
2,5-Furandione, 3-methoxy-
69945-03-5 95%
50mg
$300.00 2024-04-21
A2B Chem LLC
AY84975-250mg
2,5-Furandione, 3-methoxy-
69945-03-5 95%
250mg
$483.00 2024-04-19
A2B Chem LLC
AY84975-5g
2,5-Furandione, 3-methoxy-
69945-03-5 95%
5g
$2651.00 2024-04-19
Aaron
AR01HA9N-500mg
2,5-Furandione, 3-methoxy-
69945-03-5 95%
500mg
$944.00 2025-02-14
1PlusChem
1P01HA1B-2.5g
2,5-Furandione, 3-methoxy-
69945-03-5 95%
2.5g
$2139.00 2024-04-21

Additional information on 2,5-Furandione, 3-methoxy-

Introduction to 2,5-Furandione, 3-methoxy- (CAS No. 69945-03-5) and Its Emerging Applications in Chemical Biology

2,5-Furandione, 3-methoxy-, identified by the Chemical Abstracts Service Number (CAS No.) 69945-03-5, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the furan derivatives family, characterized by a five-membered aromatic ring containing two oxygen atoms. The presence of a 3-methoxy substituent further enhances its chemical reactivity and biological potential, making it a valuable scaffold for pharmaceutical and agrochemical applications.

The molecular structure of 2,5-Furandione, 3-methoxy- consists of a furan core with methoxy groups at the 3-position, which imparts both electronic and steric effects that influence its interactions with biological targets. This compound has been studied extensively for its role in drug discovery, particularly as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations, such as condensation, oxidation, and reduction reactions, makes it a versatile intermediate in organic synthesis.

In recent years, 2,5-Furandione, 3-methoxy- has been explored for its potential in developing novel therapeutic agents. Researchers have leveraged its structural features to design molecules with anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases. These findings highlight the compound's significance as a lead structure in medicinal chemistry.

Moreover, the 3-methoxy group in 2,5-Furandione, 3-methoxy- plays a crucial role in modulating the biological activity of the molecule. Methoxy substitution can enhance binding affinity to target proteins by introducing hydrophobic interactions and electronic effects. This has led to the development of highly specific inhibitors for various diseases. Recent studies have demonstrated that compounds derived from 2,5-Furandione, 3-methoxy- can selectively interact with biomolecules without significant off-target effects.

The synthesis of 2,5-Furandione, 3-methoxy- can be achieved through multiple routes, including cyclization of appropriately substituted precursors and functional group transformations. Advances in synthetic methodologies have enabled the production of this compound in high purity and yield, facilitating its use in industrial applications. For example, catalytic processes have been optimized to minimize waste and improve efficiency during its preparation.

From an industrial perspective, 2,5-Furandione, 3-methoxy- is valued for its role in synthesizing complex molecules used in pharmaceuticals and specialty chemicals. Its derivatives are employed as intermediates in the production of active pharmaceutical ingredients (APIs) that target neurological disorders, cardiovascular diseases, and infectious diseases. The demand for this compound is expected to grow as new applications are discovered and validated through clinical studies.

The environmental impact of producing and using 2,5-Furandione, 3-methoxy- is also a critical consideration. Researchers are exploring green chemistry approaches to reduce the ecological footprint of its synthesis. Techniques such as solvent-free reactions and biocatalysis are being investigated to minimize hazardous waste generation while maintaining high product quality.

In conclusion,2 ,5 -Furandione ,3 -methoxy - (CAS No .69945 -03 -5) is a multifaceted compound with significant potential in chemical biology and drug discovery . Its unique structural features , coupled with its reactivity , make it an indispensable tool for synthesizing bioactive molecules . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing global health challenges . The ongoing development of sustainable synthetic methods further underscores its importance as a cornerstone of modern chemical biology .

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